molecular formula C9H10BrNO B8402435 N-(3-bromophenyl)-N-methylacetamide

N-(3-bromophenyl)-N-methylacetamide

Cat. No. B8402435
M. Wt: 228.09 g/mol
InChI Key: PSIJJCAIPZQSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-bromophenyl)-N-methylacetamide

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-(3-bromophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3

InChI Key

PSIJJCAIPZQSLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a DMF solution (15 ml) of N-(3-bromo-phenyl)-acetamide (1.19 g) obtained in Step A, 60% oily sodium hydride (279 mg) was added, followed by stirring at room temperature for 10 minutes. To this, methyl iodide (434 μl) was added, followed by stirring at room temperature for 21 hours. To this, water (30 ml) was added, followed by extraction with ethyl acetate (30 ml×2), and the organic layer was dried over sodium sulfate. The sodium sulfate was filtered off, followed by purification by silica gel column chromatography (dichloromethane/methanol=200/1), to obtain the desired compound (1.20 g, 94%).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
434 μL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
94%

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